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Introduction
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase

(HAT) that plays a crucial role in transcriptional regulation by acetylating histones and other

proteins.[1][2] This post-translational modification is a key epigenetic mark that influences

chromatin structure and gene expression.[1] Dysregulation of PCAF activity has been

implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3]

L-Moses is a potent and selective chemical probe for the PCAF bromodomain, the domain

responsible for recognizing acetylated lysine residues.[4][5] It serves as a valuable tool for

studying the biological functions of PCAF and for the development of novel therapeutics.[4]

These application notes provide detailed protocols for assessing the inhibition of PCAF by L-

Moses using a variety of biochemical, biophysical, and cell-based assays.

Quantitative Data Summary: L-Moses
The following tables summarize the key quantitative data for L-Moses, a potent and selective

inhibitor of the PCAF bromodomain.[4][5]

Table 1: In Vitro Binding Affinity and Potency of L-Moses
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Parameter Target Value Assay Method

Ki PCAF 47 nM

Homogeneous Time

Resolved

Fluorescence (HTRF)

KD PCAF 48 nM BROMOscan®

KD PCAF 126 nM
Isothermal Titration

Calorimetry (ITC)

KD GCN5 220 nM BROMOscan®

KD GCN5 600 nM
Isothermal Titration

Calorimetry (ITC)

Table 2: Cellular Activity of L-Moses

Assay Target IC50

NanoBRET™ Target

Engagement (Truncated

PCAF)

PCAF 220 nM

NanoBRET™ Target

Engagement (Full-Length

PCAF)

PCAF 1.2 µM

Competing Pull-Down (Full-

Length PCAF)
PCAF 660 nM

Competing Pull-Down (Full-

Length GCN5)
GCN5 220 nM

Table 3: Selectivity Profile of L-Moses

Target Selectivity vs. PCAF

BRD4 >4500-fold
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Data sourced from references[4][5].

Experimental Protocols
Herein, we provide detailed methodologies for key experiments to characterize the interaction

of L-Moses with PCAF.

Biochemical Assay: In Vitro Histone Acetyltransferase
(HAT) Assay
This assay directly measures the enzymatic activity of PCAF and its inhibition by L-Moses.

Objective: To determine the IC50 value of L-Moses for PCAF HAT activity.

Materials:

Recombinant human PCAF enzyme

Histone H3 peptide (e.g., biotinylated H3 peptide 1-21)

Acetyl-CoA

L-Moses

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Detection reagents (e.g., anti-acetylated lysine antibody conjugated to a fluorescent probe,

or a streptavidin-coated plate and a labeled antibody for ELISA-based detection)

Protocol:

Prepare a serial dilution of L-Moses in the assay buffer.

In a 96-well plate, add the assay buffer, histone H3 peptide, and L-Moses at various

concentrations.

Initiate the reaction by adding recombinant PCAF enzyme to each well.
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Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration

of EDTA or a denaturing agent).

Add Acetyl-CoA to all wells.

Incubate the plate at 30°C for 1 hour.

Detect the level of histone acetylation using an appropriate method (e.g., time-resolved

fluorescence resonance energy transfer [TR-FRET] or an enzyme-linked immunosorbent

assay [ELISA]).

Plot the percentage of inhibition against the logarithm of the L-Moses concentration and fit

the data to a dose-response curve to determine the IC50 value.

Biophysical Assay: Isothermal Titration Calorimetry
(ITC)
ITC directly measures the heat changes associated with binding, providing a complete

thermodynamic profile of the interaction between L-Moses and the PCAF bromodomain.[6][7]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy

(ΔS) of L-Moses binding to the PCAF bromodomain.

Materials:

Purified recombinant PCAF bromodomain protein

L-Moses

ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

Prepare the PCAF bromodomain solution in the ITC buffer at a concentration of

approximately 10-50 µM.
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Prepare the L-Moses solution in the same ITC buffer at a concentration 10-20 times higher

than the protein concentration.

Degas both solutions to remove any air bubbles.

Fill the sample cell of the ITC instrument with the PCAF bromodomain solution.

Fill the injection syringe with the L-Moses solution.

Perform a series of injections of L-Moses into the sample cell while monitoring the heat

changes.

Integrate the heat pulses to obtain the heat of binding for each injection.

Plot the heat of binding against the molar ratio of L-Moses to PCAF.

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the

thermodynamic parameters (KD, n, ΔH, and ΔS).[6]

Cell-Based Assay: NanoBRET™ Target Engagement
Assay
The NanoBRET™ assay allows for the quantitative measurement of compound binding to a

target protein in living cells.[4]

Objective: To determine the cellular potency (IC50) of L-Moses in engaging the PCAF

bromodomain in a cellular context.

Materials:

HEK293 cells (or other suitable cell line)

Expression vectors for NanoLuc®-PCAF bromodomain fusion protein and HaloTag®-Histone

H3.3 fusion protein

Transfection reagent

NanoBRET™ Nano-Glo® Substrate
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HaloTag® NanoBRET™ 618 Ligand

L-Moses

Protocol:

Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3

expression vectors.

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of L-Moses for a specified period (e.g., 2 hours).

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

Add the NanoBRET™ Nano-Glo® Substrate to the cells.

Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a

luminometer.

Calculate the BRET ratio (acceptor emission / donor emission).

Plot the BRET ratio against the logarithm of the L-Moses concentration and fit the data to a

dose-response curve to determine the IC50 value.[4]

Visualizations
Signaling Pathway

Acetylated Lysine
(e.g., on Histones)

PCAF Bromodomain

Recognizes

PCAF HAT Domain
Recruits

Chromatin
Acetylates Transcriptional

Activation

L-Moses
Inhibits

Click to download full resolution via product page

Caption: PCAF signaling pathway and the inhibitory action of L-Moses.
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Experimental Workflow
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Caption: Workflow for assessing PCAF inhibition by L-Moses.
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To cite this document: BenchChem. [Application Notes and Protocols for Assessing PCAF
Inhibition with L-Moses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569334#techniques-for-assessing-pcaf-inhibition-
with-l-moses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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